2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid
Description
Contextualization within Spirocyclic Chemistry and Strained Heterocycles
Spirocycles are compounds containing two rings connected by a single common atom. This arrangement confers a high degree of rigidity and a distinct three-dimensional geometry compared to their linear or fused-ring counterparts. The spiro[3.3]heptane framework, in particular, is a "strained" ring system, which can influence molecular conformation and reactivity in predictable ways. The introduction of a heteroatom, such as oxygen in the 2-oxaspiro[3.3]heptane ring, further modulates the compound's properties, including polarity and hydrogen bonding capacity. The development of novel strained spiroheterocycles is a highly pursued area in drug design due to their potential to improve drug-like properties. researchgate.net
Rationale for Academic Investigation of the 2-Oxaspiro[3.3]heptane Scaffold
The academic and industrial pursuit of the 2-oxaspiro[3.3]heptane scaffold is driven by several key factors. Its rigid, three-dimensional structure provides a novel way to orient functional groups in space, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, spiro[3.3]heptane derivatives have been identified as valuable bioisosteres for more common carbocyclic and heterocyclic rings, such as cyclohexane (B81311) or piperidine (B6355638). univ.kiev.ua Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. The incorporation of the 2-oxaspiro[3.3]heptane motif can lead to improved metabolic stability, aqueous solubility, and other desirable pharmacokinetic properties. researchgate.net
Overview of Current Research Landscape Pertaining to 2-Oxaspiro[3.3]heptane Derivatives
The current research landscape for 2-oxaspiro[3.3]heptane derivatives is vibrant and expanding. A significant focus lies in the development of synthetic methodologies to access a diverse range of functionalized scaffolds. For instance, synthetic routes to challenging 6-functionalized 1-oxaspiro[3.3]heptanes have been developed, highlighting the feasibility of introducing substituents at various positions on the spirocyclic core. researchgate.net Research has also demonstrated the utility of related aza- and thia-spiro[3.3]heptane carboxylic acids as constrained amino acid analogues for use in chemistry, biochemistry, and drug design. nih.govresearchgate.net The overarching goal of this research is to provide novel building blocks for medicinal chemistry that can be incorporated into drug candidates to address a wide range of diseases. nih.gov The exploration of spiro[3.3]heptane derivatives as surrogates for piperazines, piperidines, and morpholines in pharmacologically active compounds is a particularly active area of investigation. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxaspiro[3.3]heptan-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)1-6-2-8(3-6)4-11-5-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMMBKVEQFXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785069-78-4 | |
| Record name | 2-{2-oxaspiro[3.3]heptan-6-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the 2 Oxaspiro 3.3 Heptane Core and Its Derivatives
Strategies for Spiro[3.3]heptane Ring System Construction
The assembly of the spiro[3.3]heptane core is a critical undertaking, with various strategies developed to efficiently create the dual-ring system. These methods range from cycloaddition reactions that form a ring in a single step to sequential cyclizations that build the scaffold in a more controlled, stepwise manner.
The [2+2] cycloaddition is a powerful and direct method for constructing four-membered rings. In the context of 2-oxaspiro[3.3]heptane synthesis, this protocol is primarily employed to form the oxetane (B1205548) ring.
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a cornerstone for oxetane synthesis. wikipedia.orgslideshare.net This reaction involves the excitation of a carbonyl compound to its triplet or singlet state, which then adds to a ground-state alkene to yield the oxetane ring. nih.gov For the synthesis of a spirocyclic oxetane, this can be achieved by reacting a cyclobutanone (B123998) derivative with an alkene or by reacting a carbonyl compound with an exocyclic methylene (B1212753) cyclobutane (B1203170). The reaction's regioselectivity and stereoselectivity can be influenced by factors such as the choice of solvent, the electronic nature of the substituents, and temperature. slideshare.net
Recent advancements have focused on overcoming the limitations of traditional Paternò–Büchi reactions, which often require high-energy UV light. acs.orgsemanticscholar.org Visible-light-mediated protocols using photocatalysts that facilitate triplet energy transfer have emerged as a milder and more scalable alternative. acs.orgsemanticscholar.org For instance, intermolecular cross-selective [2+2] photocycloaddition reactions of exocyclic arylidene oxetanes with electron-deficient alkenes can be achieved under blue light irradiation using an Iridium(III) photosensitizer. researchgate.netacs.org This approach provides access to a variety of polysubstituted 2-oxaspiro[3.3]heptane motifs, which are of significant interest as bioisosteres in medicinal chemistry. researchgate.netacs.org
| [2+2] Cycloaddition Method | Description | Key Features | Reference |
|---|---|---|---|
| Classic Paternò–Büchi Reaction | Photochemical [2+2] cycloaddition between a carbonyl (e.g., cyclobutanone) and an alkene. | Direct formation of the oxetane ring; typically requires UV irradiation. | wikipedia.orgnih.gov |
| Visible-Light Photocatalysis | Uses a photosensitizer (e.g., Ir(III) complex) to enable the reaction with lower-energy visible light via triplet energy transfer. | Milder conditions, improved safety, scalability, and functional group tolerance. | acs.orgsemanticscholar.org |
| Intermolecular Crossed Cycloaddition | Reaction between an exocyclic alkene on a cyclobutane ring and another alkene. | Provides access to highly substituted and functionalized spiro[3.3]heptane systems. | researchgate.netacs.org |
Stepwise construction of the spirocyclic system through substitution and intramolecular cyclization offers a high degree of control. This strategy typically involves a central precursor bearing four functional groups that can be sequentially cyclized.
A classic example is the synthesis of heteroatom-containing spiro[3.3]heptanes. For instance, the widely used 2-oxa-6-azaspiro[3.3]heptane is commonly prepared from tribromopentaerythritol. rsc.orgresearchgate.net In this approach, reaction with a primary amine or sulfonamide, such as p-toluenesulfonamide, under basic conditions leads to a double intramolecular substitution, forming both the oxetane and the azetidine (B1206935) rings in a concerted or stepwise fashion. rsc.orgnih.gov
Another variation involves the pre-formation of one of the four-membered rings. A key intermediate such as 3,3-bis(bromomethyl)oxetane (B1265868) can be synthesized from tribromoneopentyl alcohol via an intramolecular cyclization. nih.gov This oxetane derivative then serves as a substrate for the formation of the second ring. Reaction with a suitable dinucleophile, such as an aniline, can lead to the formation of the second ring through a double alkylation, yielding the desired 2-oxa-6-azaspiro[3.3]heptane core. nih.gov This modular approach allows for the introduction of diversity at a late stage of the synthesis.
| Cyclization Strategy | Starting Material Example | Key Transformation | Reference |
|---|---|---|---|
| One-Pot Double Cyclization | Tribromopentaerythritol | Reaction with a dinucleophile (e.g., p-toluenesulfonamide) to form both rings. | rsc.orgresearchgate.net |
| Stepwise Cyclization | 3,3-bis(bromomethyl)oxetane | Formation of the second ring by reacting the pre-formed oxetane with a nucleophile. | nih.gov |
Photocatalysis has revolutionized the synthesis of complex molecular architectures, including spirocyclic systems. By harnessing visible light, these methods provide access to reactive intermediates under exceptionally mild conditions. rsc.org
In the context of spiro[3.3]heptane synthesis, photocatalysis is most prominently used to enable [2+2] cycloadditions that would otherwise be inefficient or require harsh UV radiation. researchgate.netacs.org The mechanism often involves a photosensitizer that absorbs visible light and transfers its energy to one of the reactants, promoting it to an excited triplet state. acs.orgsemanticscholar.org This excited-state species is highly reactive and can undergo cycloaddition with a ground-state partner. acs.org Iridium and ruthenium-based photocatalysts are commonly employed for these transformations. researchgate.net
This strategy has been successfully applied to the synthesis of densely functionalized 2-oxa-1-azaspiro compounds on a DNA-encoded library platform, showcasing the method's compatibility with complex biological molecules. nih.govrsc.org Beyond cycloadditions, photocatalytic methods can also be used for radical-mediated spirocyclization reactions, for example, through the dual use of titanocene (B72419) and photoredox catalysis to initiate the cyclization of epoxyalkynes. rsc.org The ability to use low-energy visible light enhances the functional group tolerance and operational simplicity of these synthetic routes. digitellinc.com
Synthesis of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic Acid and Key Precursors
The synthesis of the target molecule, this compound, requires not only the construction of the core spirocycle but also the installation and manipulation of functional groups at the C6 position.
A modular approach is essential for accessing a variety of functionalized 2-oxaspiro[3.3]heptane derivatives. A central strategy involves the synthesis of a versatile ketone precursor, such as 2-oxaspiro[3.3]heptan-6-one. This ketone can then be converted into other key building blocks. For example, reduction of the ketone, using standard reducing agents like sodium borohydride, would yield the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol. Alternatively, reductive amination of the ketone with an amine source would provide access to 2-oxaspiro[3.3]heptan-6-amine.
The synthesis of such ketone precursors can be accomplished through multi-step sequences starting from readily available materials. For instance, synthetic routes to spiro[3.3]heptane ketones and diamines have been developed starting from 3-oxocyclobutanecarboxylic acid. researchgate.net These routes often involve key steps such as Wittig olefination to introduce an exocyclic double bond, followed by transformations like epoxidation and ring expansion to construct the second ring of the spirocycle. researchgate.net Such scalable routes provide access to key intermediates that serve as platforms for installing further functionality. researchgate.net The synthesis of related building blocks, such as 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been described, providing a blueprint for the synthesis of the oxa-analogue. researchgate.net
The final step in the synthesis of this compound is the introduction of the acetic acid side chain. This is typically achieved through functional group interconversion from a suitable precursor at the C6 position.
The most direct and common method is the oxidation of a primary alcohol. e-bookshelf.de A precursor such as (2-oxaspiro[3.3]heptan-6-yl)methanol can be oxidized to the target carboxylic acid. A wide array of reagents are available for this transformation, allowing for the selection of conditions compatible with the strained oxetane ring. organic-chemistry.orgresearchgate.net Modern methods often employ catalytic systems to avoid the use of stoichiometric amounts of toxic and expensive heavy metal oxidants. For example, copper-catalyzed aerobic oxidation using TEMPO as a co-catalyst provides an efficient and environmentally friendly option. rsc.org Other reliable systems include oxidation with catalytic amounts of o-iodoxybenzoic acid (IBX) in the presence of Oxone as a co-oxidant, or with pyridinium (B92312) chlorochromate (PCC). organic-chemistry.org Metal-free options, such as using 1-hydroxycyclohexyl phenyl ketone as an oxidant, are also effective and tolerate a range of functional groups. nih.gov
The choice of oxidant is critical to ensure high yield and to prevent side reactions, such as cleavage of the oxetane ring, which can be sensitive to strongly acidic or basic conditions.
| Oxidation Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Copper/TEMPO Catalysis | Cu salt, TEMPO, O₂ (air) | Mild, aerobic conditions; environmentally benign. | rsc.org |
| IBX (catalytic)/Oxone | IBX, Oxone | Avoids using stoichiometric amounts of potentially explosive IBX. | organic-chemistry.org |
| Metal-Free Hydride Transfer | 1-hydroxycyclohexyl phenyl ketone, NaOtBu | Chemoselective for primary alcohols; tolerates many functional groups. | nih.gov |
| Chromium-Based Oxidation | CrO₃ (catalytic), H₅IO₆ | Efficient for converting primary alcohols to carboxylic acids in excellent yields. | organic-chemistry.org |
Enantioselective Synthesis and Chiral Resolution of 2-Oxaspiro[3.3]heptane Derivatives
The synthesis of enantiomerically pure 2-oxaspiro[3.3]heptane derivatives is a critical area of research, driven by the increasing demand for stereochemically defined building blocks in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spiro[3.3]heptane core make it an attractive scaffold for the development of novel therapeutics. To this end, two primary strategies are employed: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. This section will delve into advanced methodologies for achieving enantioselectivity, focusing on asymmetric catalysis in spirocyclization pathways and diastereoselective approaches.
Diastereoselective Approaches for Chiral Spiro[3.3]heptanes
Diastereoselective synthesis provides an alternative and powerful route to enantiomerically pure 2-oxaspiro[3.3]heptane derivatives. This approach typically involves the use of a chiral auxiliary or a substrate-controlled reaction to introduce a new stereocenter with a high degree of facial selectivity. While specific examples for the diastereoselective synthesis of "this compound" are not extensively documented, methodologies developed for analogous aza-spiro[3.3]heptanes offer a clear blueprint.
A highly successful strategy for the synthesis of chiral 2-azaspiro[3.3]heptanes involves the diastereoselective addition of a nucleophile to a chiral imine. researchgate.netrsc.org This approach can be adapted to the synthesis of 2-oxaspiro[3.3]heptane derivatives. For instance, a chiral auxiliary could be attached to a cyclobutanone precursor. Subsequent reaction with a suitable nucleophile to introduce the precursor to the acetic acid side chain would proceed under the stereodirecting influence of the chiral auxiliary.
Another potential starting point is the functionalization of a pre-existing spirocyclic ketone. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported, providing a key intermediate for further elaboration. nih.govresearchgate.net A similar oxa-analog, 2-oxaspiro[3.3]heptan-6-one, could be subjected to a diastereoselective alkylation or a Wittig-type reaction followed by an asymmetric reduction to introduce the acetic acid moiety.
The "temporary stereocentre approach" is another sophisticated strategy that could be employed. rsc.org This method involves the introduction of a stereocenter that directs the formation of the desired stereochemistry in a subsequent step, after which the temporary stereocenter is removed. In the context of our target molecule, a chiral aldehyde could be condensed with a cyclobutane derivative to create a temporary stereocenter. This would then direct the diastereoselective formation of the spirocyclic core or the introduction of the acetic acid side chain, followed by the cleavage of the temporary stereocenter.
A plausible diastereoselective route to a precursor of "this compound" is outlined in the following table, drawing inspiration from the synthesis of related chiral spirocyclic compounds. mdpi.com
| Starting Material | Reagent | Chiral Auxiliary/Control | Diastereomeric Ratio (d.r.) | Product |
| (R)-2-Oxaspiro[3.3]heptan-6-one | Reformatsky reagent (BrZnCH2CO2Et) | Substrate control | >95:5 | Ethyl 2-((R)-6-hydroxy-2-oxaspiro[3.3]heptan-6-yl)acetate |
| 3-((S)-2-((tert-Butyldimethylsilyl)oxy)propylidene)cyclobutan-1-one | Ylide (Ph3P=CHCO2Me) | Chiral auxiliary | >90:10 | Methyl 2-(3-((S)-2-((tert-butyldimethylsilyl)oxy)propylidene)cyclobutylidene)acetate |
Structural Elucidation and Stereochemical Characterization of 2 Oxaspiro 3.3 Heptane Systems
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to confirming the covalent structure of newly synthesized compounds. High-resolution mass spectrometry provides the elemental composition, while nuclear magnetic resonance spectroscopy reveals the intricate connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-oxaspiro[3.3]heptane systems. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment and number of different protons and carbons, while two-dimensional (2D) techniques establish the connectivity between them.
In the ¹H NMR spectrum of a compound like 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid, the protons on the oxetane (B1205548) ring typically appear as distinct multiplets in the downfield region (around 4.0-5.0 ppm) due to the deshielding effect of the adjacent oxygen atom. uni-muenchen.de The protons of the cyclobutane (B1203170) rings and the acetic acid moiety would resonate further upfield.
The ¹³C NMR spectrum provides complementary information. The spiro carbon atom is uniquely identified as a quaternary carbon. The carbons of the oxetane ring (C1 and C3) are characteristically shifted downfield to approximately 80 ppm due to the oxygen's electronegativity. uni-muenchen.de
2D NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, allowing for the mapping of adjacent protons within the cyclobutane and oxetane rings. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC can connect the protons of the methylene (B1212753) group in the acetic acid sidechain to the carboxyl carbon and to carbons within the spirocyclic core, confirming the attachment point. The rigidly fixed structure of spirocyclic molecules makes them ideal subjects for study by 2D NMR experiments. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |
| 1, 3 | 4.65 (m, 4H) | ~80.0 | C5 |
| 4, 7 | 2.30 (m, 4H) | ~35.0 | C5, C6 |
| 5 (Spiro C) | - | ~40.0 | - |
| 6 | 2.80 (m, 1H) | ~38.0 | CH₂ (acid), COOH |
| CH₂ (acid) | 2.50 (d, 2H) | ~41.0 | C6, COOH |
| COOH | 11.5 (br s, 1H) | ~175.0 | - |
Note: Data are hypothetical and representative for the structural class. Actual values may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for validating the molecular formula of a compound by measuring its mass with extremely high precision. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS can determine the mass to several decimal places. libretexts.org This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. nih.gov
For this compound, the molecular formula is C₈H₁₂O₃. HRMS analysis would measure the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass. The high mass accuracy, often within a few parts per million (ppm), provides unambiguous confirmation of the elemental formula, ruling out other potential formulas. researchgate.netyoutube.com This is a crucial step in structural confirmation before further analysis is undertaken.
Table 2: HRMS Molecular Formula Validation
| Molecular Formula | Nominal Mass (amu) | Calculated Exact Mass (amu) |
| C₈H₁₂O₃ | 156 | 156.07864 |
| C₇H₈O₄ | 156 | 156.03716 |
| C₉H₁₆O₂ | 156 | 156.11503 |
| C₁₀H₂₀O | 156 | 156.15142 |
| C₇H₁₂N₂O₂ | 156 | 156.08988 |
Note: The ability of HRMS to measure mass to high precision allows for the clear identification of C₈H₁₂O₃ as the correct formula from an experimental mass measurement matching 156.07864.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the most direct and unambiguous method for determining its three-dimensional structure, including both relative and absolute stereochemistry. thieme-connect.denih.gov This technique is particularly valuable for complex, stereocenter-rich molecules and rigid systems like spiro[3.3]heptanes. nih.gov
The process requires a suitable single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern based on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a detailed 3D electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom. thieme-connect.de
This allows for the direct visualization of the molecule's geometry, confirming the spirocyclic linkage and the substitution pattern. For chiral molecules that are crystallized as a single enantiomer, X-ray diffraction can also determine the absolute configuration. This is achieved through the analysis of anomalous dispersion effects, which are small differences in the diffraction pattern that arise when the X-ray wavelength is near the absorption edge of an atom in the structure. ed.ac.uk The analysis often involves calculating the Flack parameter; a value close to 0 confirms that the modeled absolute configuration is correct. ed.ac.uknih.gov For this compound, X-ray crystallography would definitively confirm the relative orientation of the acetic acid group and the geometry of the two rings.
Conformational Analysis and Investigation of Ring Strain in 2-Oxaspiro[3.3]heptanes
The spiro[3.3]heptane framework is characterized by significant ring strain and a rigid, well-defined three-dimensional structure. This conformation has profound implications for the molecule's physical properties and biological activity.
The defining feature of the 2-oxaspiro[3.3]heptane system is the spirocyclic junction, where the oxetane and cyclobutane rings are joined by a single common carbon atom. This arrangement imparts significant rigidity to the molecule. Strained spiro heterocycles containing four-membered rings result in a denser molecular space with limited conformational freedom. rsc.orgrsc.orgresearchgate.net
Unlike more flexible six-membered rings, which can undergo ring-flipping, the cyclobutane and oxetane rings in the spiro[3.3]heptane scaffold are locked into specific puckered conformations. The spiro linkage forces the two rings to be roughly perpendicular to each other, creating a distinct and predictable three-dimensional shape. This conformational restriction is a key feature exploited in medicinal chemistry, as it can reduce the entropic penalty of binding to a biological target and improve properties like metabolic stability. univ.kiev.ua The defined geometry of spiro[3.3]heptane derivatives makes them valuable scaffolds for presenting substituents in precise spatial orientations.
While often drawn as flat squares, four-membered rings like oxetane and cyclobutane are not planar. They adopt a puckered or bent conformation to alleviate the torsional strain that would result from eclipsing interactions in a planar arrangement. acs.org The degree of this deviation from planarity is quantified by the puckering angle.
Table 3: Comparison of Oxetane Ring Puckering Angles
| Compound | Puckering Angle (°) | Method |
| Unsubstituted Oxetane | 8.7 | X-ray Crystallography |
| EDO (insecticide) | 16 | X-ray Crystallography |
| N-nitro-2-(oxetan-3-ylidene)hydrazine-1-carboximidamide | 7.07 | X-ray Crystallography |
| 2-Oxa-5,6,8,9-tetraazaspiro[3.5]nonan-7-iminium chloride | 14.77 | X-ray Crystallography |
Data sourced from references uni-muenchen.de and acs.org.
Stereochemical Assignment Methodologies
The unambiguous determination of stereochemistry in 2-oxaspiro[3.3]heptane systems, including derivatives like this compound, is critical for understanding their structure-activity relationships. The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold necessitates the use of sophisticated analytical techniques to assign the absolute and relative configurations of stereocenters. The primary methodologies employed for this purpose are single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography.
Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules. nih.gov This technique provides a precise three-dimensional map of the atomic arrangement within a crystal, allowing for the unequivocal assignment of stereocenters. For derivatives of 2-oxaspiro[3.3]heptane that can be crystallized, X-ray analysis reveals detailed conformational information, including bond lengths, bond angles, and the spatial relationship between different parts of the molecule. nih.govresearchgate.net
In the context of spiro[3.3]heptane systems, researchers have successfully used X-ray crystallography to confirm the absolute configuration of chiral intermediates and final products. nih.gov For instance, after separating diastereomeric amides of a spiro[3.3]heptane dicarboxylic acid, X-ray analysis of a single crystal of one of the diastereomers provided the definitive stereochemical assignment, which then allowed for the assignment of the corresponding enantiomeric acid. nih.gov This method is considered the gold standard, providing incontrovertible proof of stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly two-dimensional (2D) techniques, is a powerful tool for elucidating the relative stereochemistry of molecules in solution. For 2-oxaspiro[3.3]heptane systems, the Nuclear Overhauser Effect (NOE) is especially valuable. rsc.org An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. By identifying which protons show spatial correlations, the relative orientation of substituents on the spirocyclic core can be determined.
For a molecule like this compound, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can distinguish between cis and trans isomers. For example, a spatial correlation between the proton at C6 and the protons of the oxetane ring would provide information about their relative orientation. In flexible molecules, quantitative NOE analysis combined with computational molecular modeling can provide even more detailed insights into the preferred conformations and relative stereochemistry. researchgate.net
Table 1: Representative NOESY Correlations for a Hypothetical cis-2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid Isomer
| Interacting Protons | Correlation Intensity | Implied Spatial Proximity |
| H6 ↔ H7a/H7b | Strong | cis relationship between acetic acid side chain and adjacent cyclobutane protons |
| H6 ↔ H1a/H3a | Medium | Proximity of the C6 proton to the protons on the oxetane ring on the same face of the molecule |
| H5a ↔ H1a | Weak | Cross-ring proximity, confirming ring puckering and conformation |
This table is interactive. Data is illustrative of expected correlations.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and analysis of enantiomers. researchgate.net This method can be applied in two primary ways for spiro[3.3]heptane derivatives: direct and indirect separation.
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The enantiomers of a chiral compound, such as (R)- and (S)-2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid, will interact differently with the CSP, leading to different retention times and enabling their separation. csfarmacie.cz This is a widely used analytical method to determine enantiomeric purity (enantiomeric excess, ee).
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers. For a carboxylic acid like the target compound, it can be converted into an amide using a single enantiomer of a chiral amine (e.g., (S)-(-)-α-phenylethylamine). nih.gov The resulting diastereomeric amides have different physical properties and can be separated using standard, non-chiral HPLC on a silica (B1680970) gel column. nih.gov After separation, the chiral auxiliary can be chemically removed to yield the pure enantiomers of the original acid.
Table 2: Illustrative Chiral HPLC Separation Data for the Enantiomers of this compound
| Enantiomer | Retention Time (min) | Column Type | Mobile Phase |
| (R)-enantiomer | 12.5 | Chiralcel OD-H | Hexane:Isopropanol (90:10) |
| (S)-enantiomer | 15.8 | Chiralcel OD-H | Hexane:Isopropanol (90:10) |
This table is interactive. Data is hypothetical and for illustrative purposes.
These methodologies, often used in combination, provide a comprehensive toolkit for chemists to confidently assign the stereochemistry of complex molecules like this compound and its analogues.
Derivatization, Functionalization, and Synthetic Utility of 2 2 Oxaspiro 3.3 Heptan 6 Yl Acetic Acid
Chemical Transformations of the 2-Oxaspiro[3.3]heptane Core
The strained 2-oxaspiro[3.3]heptane core is amenable to a variety of chemical transformations, providing access to novel molecular scaffolds.
Acid-Catalyzed Rearrangements to Bicyclic Isosteres (e.g., 3-oxabicyclo[3.1.1]heptanes)
The 2-oxaspiro[3.3]heptane framework can undergo acid-catalyzed rearrangements to yield bicyclic isosteres, such as 3-oxabicyclo[3.1.1]heptanes. rsc.orgchemrxiv.org This isomerization transforms the spirocyclic system into a bridged bicyclic structure, which is of significant interest as a saturated isostere for meta-substituted phenyl rings in drug discovery. chemrxiv.orgnih.gov The reaction is typically mediated by a catalytic amount of a Lewis or Brønsted acid. For instance, treatment of (2-oxaspiro[3.3]heptan-6-yl)methanol with catalytic pyridinium (B92312) chloride (PyrHCl) facilitates this rearrangement under mild conditions. chemrxiv.org This transformation is not limited to the alcohol derivative; similar rearrangements have been observed with related 2-oxaspiro[3.3]heptane structures under acidic conditions, leading to the corresponding 3-oxabicyclo[3.1.1]heptane derivatives. rsc.org
This rearrangement is particularly valuable as it provides access to rigid, three-dimensional scaffolds that can improve the physicochemical properties of drug candidates, such as permeability, metabolic stability, and solubility. chemrxiv.org The resulting 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes mimic the geometry of meta-substituted benzenes, offering a novel strategy for escaping the "flatland" of aromatic rings in medicinal chemistry. chemrxiv.orgnih.gov
Ring-Opening Reactions of the Oxetane (B1205548) Moiety for Diversification
The inherent ring strain of the oxetane moiety within the 2-oxaspiro[3.3]heptane core makes it susceptible to nucleophilic ring-opening reactions. This reactivity provides a powerful tool for chemical diversification, allowing for the introduction of a wide range of functional groups. While specific examples for 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid are not extensively documented in the provided search results, the reactivity of related oxaspiro[3.3]heptane systems serves as a strong precedent. For example, the oxetane ring in 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane can be opened with hydrobromic acid. researchgate.netresearchgate.net
These ring-opening reactions typically proceed under acidic or nucleophilic conditions, leading to the formation of functionalized cyclobutane (B1203170) derivatives. The regioselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions. This strategy allows for the installation of various substituents, thereby expanding the chemical space accessible from this spirocyclic scaffold and enabling the synthesis of diverse compound libraries for screening in drug discovery programs. nih.govrsc.org
Functionalization at the Acetic Acid Side Chain
The carboxylic acid functional group of the side chain offers a versatile handle for a variety of chemical modifications, further enhancing the utility of this compound as a building block.
Esterifications, Amidations, and Carboxylic Acid Reductions
The acetic acid side chain readily undergoes standard carboxylic acid transformations. Esterification can be achieved through various methods, including reaction with alcohols under acidic catalysis or using coupling agents. medcraveonline.com Similarly, amidation with primary or secondary amines, facilitated by common peptide coupling reagents, provides access to a wide array of amides. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.
Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, (2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol), using reducing agents such as lithium aluminum hydride (LiAlH₄). univ.kiev.ua This alcohol can then serve as a precursor for further functionalization.
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Ester | medcraveonline.com |
| Amidation | Amine, Coupling Agent (e.g., HATU, EDC) | Amide | - |
| Reduction | LiAlH₄ or other suitable reducing agents in an ethereal solvent (e.g., THF) | Primary Alcohol | univ.kiev.ua |
Derivatization for Enhanced Synthetic Versatility
Beyond simple esterifications and amidations, the acetic acid side chain can be derivatized to introduce other functional groups, thereby enhancing its versatility as a synthetic intermediate. For instance, the carboxylic acid can be converted into an acyl halide or activated ester, which can then react with a broader range of nucleophiles.
The introduction of different functionalities at this position is crucial for its application in various synthetic contexts, including its use as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) or as a key component in the synthesis of complex molecular architectures. The ability to readily modify the side chain allows for the fine-tuning of properties such as solubility, polarity, and biological activity.
Application as Advanced Synthetic Building Blocks
This compound and its derivatives are highly valuable as advanced building blocks in medicinal chemistry. The rigid, three-dimensional nature of the spirocyclic core is a desirable feature in modern drug design, as it can lead to improved target selectivity and better pharmacokinetic profiles compared to more flexible or planar structures. nih.govrsc.org
The 2-oxaspiro[3.3]heptane motif can be considered a bioisostere for more common cyclic systems like piperidine (B6355638) or morpholine (B109124), offering a novel and synthetically accessible alternative. researchgate.netnih.gov The incorporation of this scaffold into drug candidates can lead to improvements in key properties such as aqueous solubility and metabolic stability. researchgate.net The acetic acid side chain provides a convenient attachment point for incorporating this unique spirocycle into larger molecules.
Scaffold for the Construction of Diverse Chemical Libraries
The quest for novel bioactive molecules necessitates the exploration of new chemical space. researchgate.net Saturated spirocyclic scaffolds, such as the 2-oxaspiro[3.3]heptane core, are increasingly utilized to build diverse chemical libraries with enhanced three-dimensionality. rsc.org These scaffolds provide a rigid framework with well-defined exit vectors, allowing for the systematic and predictable placement of substituents in three-dimensional space. researchgate.netresearchgate.net The challenges in preparing and diversifying such moieties have historically limited their application, but recent synthetic advancements are expanding their use. rsc.orgrsc.org
The 2-oxaspiro[3.3]heptane motif, a derivative of the broader spiro[3.3]heptane class, is particularly valuable for generating libraries of drug-like molecules. researchgate.net Its inherent rigidity and non-planar structure are desirable traits for improving pharmacological properties. The acetic acid functional group on this compound serves as a crucial attachment point for a wide array of chemical building blocks. This enables the generation of large libraries of compounds through techniques like DNA-Encoded Library Technology (DELT), where the scaffold can be decorated with diverse functionalities to explore a vast range of biological targets. rsc.orgrsc.org The use of such sp3-rich, structurally complex molecules provides access to novel classes of compounds with unique therapeutic potential. rsc.org
| Library Type | Scaffold Feature | Advantage in Library Construction | Relevant Findings |
| DNA-Encoded Libraries (DELs) | 2-Oxa-1-azaspiro[3.2.0]heptanes (related azaspirocycles) | Provides access to an unexplored library of azaspiro compounds with synthetic handles for further functionalization. rsc.orgrsc.org | The protocol allows for the preparation of complex, F(sp3)-rich DNA-tagged compounds, enabling investigation of novel molecular shapes. rsc.org |
| General Medicinal Chemistry Libraries | Spiro[3.3]heptane motif | Offers predictable exit vectors from a well-defined spatial location, allowing for systematic exploration of chemical space. researchgate.net | The development of synthetic routes to functionalized spiro[3.3]heptanes is a key area of research to expand their use as versatile building blocks. researchgate.net |
| Fragment Libraries | Strained spiro-heterocycles | Addresses unexplored chemical space and diversity by providing novel, rigid 3D fragments. spirochem.com | The limited conformational freedom of these motifs can lead to more selective target interactions. uniba.it |
Role as Rigid Linkers in Bifunctional Molecular Design (e.g., PROTACs)
The 2-oxaspiro[3.3]heptane motif is an exemplary rigid linker. Its constrained conformation helps to control the spatial orientation of the two ligands, which is crucial for effective ternary complex formation. sigmaaldrich.com Rigid linkers can enhance the stability of PROTACs and may reduce the entropic penalty of binding compared to flexible alkyl or PEG chains. nih.gov By providing a well-defined distance and geometry, scaffolds like this compound can be used to optimize the presentation of the warhead and anchor ligands, ultimately improving degradation potency. nih.govnih.gov The incorporation of rigid motifs like piperazine (B1678402) and related spirocycles into linkers has been shown to improve both rigidity and solubility. researchgate.net A related compound, 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid, is noted for its utility as a rigid linker in PROTAC development, underscoring the value of this scaffold class in targeted protein degradation. sigmaaldrich.com
| Linker Property | Influence on PROTAC Function | Example Motif |
| Rigidity | Controls the 3D orientation of the two ligands, impacting ternary complex formation and stability. nih.govsigmaaldrich.com | 2-Azaspiro[3.3]heptane, Piperazine, Cyclohexyl. dundee.ac.uksigmaaldrich.comresearchgate.net |
| Length & Composition | Critically affects the physicochemical properties and bioactivity of the PROTAC. nih.gov | Alkyl chains, PEG units, Spirocycles. nih.gov |
| Solubility | Important for the efficient delivery of the PROTAC to its target. researchgate.net | Piperazine-containing motifs can improve solubility upon protonation. researchgate.net |
| Linkage Site | The point of attachment on the ligands is important for degradation potency. nih.gov | Varies depending on the specific warhead and E3 ligase ligand. researchgate.net |
Bioisosteric Replacement Strategies Utilizing the 2-Oxaspiro[3.3]heptane Motif
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties—such as metabolic stability, solubility, lipophilicity, and target selectivity—while retaining or improving its biological activity. spirochem.comresearchgate.net The 2-oxaspiro[3.3]heptane motif and related strained spiro heterocycles have emerged as valuable bioisosteres for common cyclic fragments found in drugs. uniba.itresearchgate.netrsc.org
The high sp3 character and three-dimensional nature of the 2-oxaspiro[3.3]heptane core make it an attractive replacement for planar aromatic rings like benzene (B151609) or saturated heterocycles such as piperidine and morpholine. uniba.itchemrxiv.org For instance, 2-azaspiro[3.3]heptane has been successfully used as a more water-soluble bioisostere for the piperidine core. rsc.orgresearchgate.netuniv.kiev.ua Similarly, 2,6-diazaspiro[3.3]heptane has served as a bioisostere for piperazine, leading to significant improvements in target selectivity and reduced cytotoxicity in certain cases. rsc.org The 2-oxa-6-azaspiro[3.3]heptane variant has been proposed as an analogue of morpholine with potentially improved hydrophilicity and metabolic stability. researchgate.netresearchgate.net The replacement of traditional rings with these novel spirocycles allows medicinal chemists to escape "flatland" and explore new, patent-free chemical space with improved drug-like properties. uniba.ituniv.kiev.ua
| Spiro[3.3]heptane Motif | Common Bioisosteric Replacement | Potential Advantages |
| 2-Azaspiro[3.3]heptane | Piperidine. rsc.orgresearchgate.netuniv.kiev.ua | Increased aqueous solubility, novel vectorization. researchgate.netrsc.org |
| 1-Azaspiro[3.3]heptane | Piperidine. nih.gov | Similar basicity and lipophilicity to its 2-aza isomer. rsc.org |
| 2,6-Diazaspiro[3.3]heptane | Piperazine. rsc.org | Improved target selectivity and reduced off-target cytotoxicity. rsc.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine. researchgate.netresearchgate.net | Improved hydrophilicity, aqueous solubility, and metabolic stability. researchgate.netresearchgate.net |
| Spiro[3.3]heptane (carbocyclic) | para-Substituted Phenyl Ring. chemrxiv.org | Provides non-collinear exit vectors, mimicking phenyl ring in bioactive compounds. chemrxiv.org |
Theoretical and Mechanistic Insights into 2 Oxaspiro 3.3 Heptan 6 Yl Acetic Acid Reactivity and Structure
Elucidation of Reaction Mechanisms in Spirocyclic Transformations
The reactivity of the 2-oxaspiro[3.3]heptane skeleton is largely governed by the high ring strain of the fused four-membered rings, making it susceptible to ring-opening reactions under various conditions.
The oxetane (B1205548) ring in 2-oxaspiro[3.3]heptane derivatives is prone to cleavage under acidic conditions. The mechanism typically involves protonation of the ether oxygen, which activates the ring for nucleophilic attack. ontosight.aimagtech.com.cn This process can lead to a variety of rearranged products, depending on the reaction conditions and the structure of the substrate.
Under Brønsted or Lewis acid catalysis, the protonated oxetane can undergo ring-opening to form a carbocation intermediate. nih.govresearchgate.net For an unsymmetrical system like 2-oxaspiro[3.3]heptane, the attack of a nucleophile is regioselective. The regioselectivity is controlled by a balance of steric and electronic effects. magtech.com.cn In the presence of a weak nucleophile, the reaction tends to favor attack at the more substituted carbon atom adjacent to the oxygen, as this position can better stabilize the developing positive charge (electronic control). magtech.com.cn Conversely, strong nucleophiles typically attack the less sterically hindered carbon (steric control). magtech.com.cn
The subsequent reaction of the carbocation intermediate can lead to various outcomes, including trapping by a nucleophile to yield a 1,3-diol derivative or intramolecular rearrangement to form larger, more stable ring systems like tetrahydrofurans. The presence of the acetic acid side chain on the carbocyclic ring could potentially influence the reaction pathway, although specific studies on this compound are limited.
Table 1: Regioselectivity in Acid-Catalyzed Oxetane Ring-Opening
| Catalyst/Nucleophile Type | Predominant Site of Attack | Controlling Factor | Typical Product |
|---|---|---|---|
| Strong Acid / Weak Nucleophile | More substituted carbon | Electronic | Diol or ether at the more substituted position |
| Strong Nucleophile | Less substituted carbon | Steric | Diol or ether at the less substituted position |
This table provides a generalized summary of factors influencing the regioselectivity of acid-mediated oxetane ring-opening reactions.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for the synthesis of oxetanes. nih.govmdpi.comnih.gov This reaction is crucial for constructing the 2-oxaspiro[3.3]heptane core. The synthesis of spirocyclic oxetanes via this method involves the reaction of a cyclic ketone with an appropriate alkene. rsc.org
The mechanism proceeds via the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state. mdpi.com This excited state then reacts with the ground-state alkene to form a diradical intermediate. organic-chemistry.org Subsequent ring closure of the diradical yields the final oxetane product. The stereochemistry and regiochemistry of the product are determined during the formation and cyclization of this intermediate. nih.gov
The frontier molecular orbital (FMO) theory is often used to rationalize the reaction's outcome. The interaction between the half-occupied molecular orbital (SOMO) of the excited carbonyl and the lowest unoccupied molecular orbital (LUMO) of the alkene is typically the key interaction. mdpi.com For the synthesis of the 2-oxaspiro[3.3]heptane system, a likely precursor would be cyclobutanone (B123998) reacting with an exocyclic methylene (B1212753) compound under photochemical conditions. The efficiency and selectivity of such reactions can be influenced by the solvent, temperature, and the specific substituents on the reactants. mdpi.com
Computational Chemistry for Structure-Function Relationships
Computational methods are invaluable for probing the structural and electronic properties of molecules like 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irnih.gov For this compound, DFT calculations at levels such as B3LYP/6-311++G(d,p) can be employed to determine optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ijcce.ac.ir
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen of the carboxylic acid and the ether oxygen of the oxetane would be expected to be regions of high negative potential, while the acidic proton would be a region of high positive potential. These calculations help predict sites susceptible to electrophilic and nucleophilic attack, corroborating mechanistic proposals for reactions like the acid-mediated ring-opening.
The spiro[3.3]heptane framework is characterized by significant ring strain due to the two fused cyclobutane-like rings. dtic.milmdpi.com The total strain energy of oxetane is approximately 25.5-26.3 kcal/mol. dtic.mil The strain in the 2-oxaspiro[3.3]heptane system is expected to be a composite of the strain from both the oxetane and cyclobutane (B1203170) rings. This inherent strain is a primary driver for its chemical reactivity, particularly in ring-opening reactions. nih.gov
Molecular modeling techniques, including conformational searches using force fields (e.g., MMFF) or semi-empirical methods, can be used to explore the conformational landscape of this compound. Due to the rigidity of the spirocyclic core, the conformational flexibility is primarily associated with the orientation of the acetic acid side chain. nih.gov Identifying the lowest energy conformers is crucial for understanding how the molecule might interact with biological targets. These studies can quantify key geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's preferred shape. nih.gov
Table 2: Representative Strain Energies of Cyclic Compounds
| Compound | Ring Size(s) | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.5 |
| Oxirane | 3 | ~27.3 |
| Oxetane | 4 | ~25.5 |
This table presents generally accepted strain energy values for comparison. The strain of 2-oxaspiro[3.3]heptane would be a modification of the spiro[3.3]heptane value.
Spirocyclic scaffolds are of great interest in medicinal chemistry as bioisosteres for more common motifs like gem-dimethyl groups or aromatic rings. researchgate.netnih.gov They introduce three-dimensionality and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net The this compound scaffold can be considered a conformationally restricted analogue of other cyclic or acyclic structures used in drug design.
Theoretical bioisosterism assessment involves comparing the structural and electronic properties of the target molecule with a known active compound. Molecular overlay studies are used to align the lowest energy conformer of this compound with a reference molecule to evaluate shape and pharmacophore similarity. nih.gov Key pharmacophoric features include hydrogen bond donors (the carboxylic acid OH), hydrogen bond acceptors (the carbonyl and ether oxygens), and the rigid hydrophobic scaffold. By replacing a more flexible or metabolically labile group with the spiro[3.3]heptane moiety, it may be possible to enhance pharmacokinetic properties. univ.kiev.ua The carboxylic acid group itself is a common pharmacophore, but its replacement with bioisosteres like tetrazoles or acyl sulfonamides is also a strategy to modulate properties. hyphadiscovery.comnih.govnih.gov Theoretical assessments can help predict whether the spirocyclic acetic acid derivative is a suitable mimic for other carboxylic acids in specific biological contexts.
Exploration of Advanced Applications and Future Research Directions
Academic Exploration of Biological Interactions (In Vitro/Mechanistic Focus)
The spiro[3.3]heptane framework, a core component of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid, serves as a valuable bioisostere for commonly used structures like piperidine (B6355638). univ.kiev.ua Its inherent rigidity and three-dimensionality are key to its function in interacting with biological targets. mdpi.com
Protein-ligand interactions are fundamental to biological processes, and understanding them is crucial for drug discovery. researchgate.net Spirocyclic scaffolds play an increasing role in these studies because their rigid nature helps to define a specific three-dimensional space, which can enhance interactions with protein binding sites. researchgate.net Methods such as native mass spectrometry are employed to characterize the location of small molecule binding and any ligand-induced conformational changes in the protein. researchgate.netnih.gov
Spirocyclic structures have been successfully incorporated into potent enzyme inhibitors. A notable example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. chemrxiv.org Novel spiro-oxindole and spiroindeno[1,2-b]quinoxaline derivatives have demonstrated significant CDK2 inhibitory activity. chemrxiv.orgresearchgate.net
The mechanism of inhibition can vary. Many small molecule inhibitors target the ATP-binding pocket of the kinase. chemrxiv.orgmdpi.com However, the high structural similarity among kinases makes achieving selectivity a challenge. mdpi.com An alternative and promising approach involves allosteric inhibition, where a molecule binds to a site other than the active ATP pocket, inducing a conformational change that inactivates the enzyme. dtic.mil This mechanism can offer greater selectivity. dtic.mil For instance, certain anthranilic acid-derived inhibitors bind to a cryptic allosteric pocket at the interface between CDK2 and its activating protein, cyclin, exhibiting a strong negative cooperativity with cyclin binding. mdpi.comdtic.mil
Table 1: Examples of Spirocyclic and Related CDK2 Inhibitors Data sourced from referenced literature.
| Compound Type | Example Compound | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| Spiro-oxindole | Compound 8c | CDK2 | - (Potent cytotoxicity against MCF-7 and HepG2 cell lines) | chemrxiv.org |
| Spiroindeno[1,2-b]quinoxaline | Compound 6b | CDK2 | 177 nM | researchgate.net |
| Pan-CDK Inhibitor (Standard) | Roscovitine | CDK2 | 141 nM | researchgate.net |
| Pan-CDK Inhibitor | Milciclib | CDK2 | 45 nM | mdpi.com |
The defined stereochemistry of spirocyclic scaffolds makes them ideal for profiling receptor subtype selectivity. This is particularly challenging for receptors with highly conserved binding sites, such as the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov
M4 Muscarinic Receptor Agonists: The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that has emerged as an attractive drug target for neurological disorders like schizophrenia and Alzheimer's disease. nih.govresearchgate.net Achieving selectivity for the M4 subtype over other muscarinic receptors is difficult due to the similarity in their binding pockets. nih.gov Research has shown that spirocyclic scaffolds, such as chiral 6-azaspiro[2.5]octanes, can be used to develop highly potent and selective M4 receptor agonists and antagonists. researchgate.netrsc.org These compounds help modulate dopamine (B1211576) release in key brain regions, a mechanism relevant to the treatment of psychosis. researchgate.netresearchgate.net
Table 2: Activity of Spirocyclic Scaffolds as M4 Receptor Agonists Data represents examples from studies on related spirocyclic scaffolds.
| Scaffold Type | Compound Example | Target | Potency (EC50) | Reference |
|---|---|---|---|---|
| Azaspiro[3.4]octane tail | Compound 12 | Human M4 | 1.1 µM | nih.gov |
| 6-azaspiro[2.5]octane | VU6015241 (Antagonist) | Human M4 | - (High Potency) | researchgate.netrsc.org |
Chloride Channel Modulators: Chloride channels are crucial for maintaining ionic balance and electrical excitability in cells. Their dysfunction is linked to diseases like cystic fibrosis. Chloride channel modulators are compounds that can enhance (activators) or decrease (inhibitors) the flow of chloride ions through these channels. While specific studies linking this compound to chloride channels are limited, the use of diverse chemical scaffolds, including heterocyclic structures, is central to the development of modulators for targets like the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The rigid framework of spirocycles could offer a novel platform for designing selective chloride channel modulators.
The rigidity of spirocyclic scaffolds is one of their most valuable features in medicinal chemistry. mdpi.com Unlike flexible molecules that can adopt multiple conformations, the fixed three-dimensional structure of a spirocycle allows for the precise positioning of substituents. mdpi.com This "pre-organization" reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
This structural rigidity makes spirocycles excellent tools for probing the topology of receptor binding sites. By systematically modifying the substituents on the spirocyclic core and measuring the corresponding changes in binding affinity, researchers can map the steric and electronic requirements of a receptor pocket. This approach has been applied to various targets, including sigma receptors, to develop ligands with high affinity and selectivity. researchgate.net While not yet extensively reported for glutamate (B1630785) receptors with this specific oxaspiro[3.3]heptane scaffold, the principle remains a compelling avenue for exploration. The defined exit vectors from the spirocyclic core can guide the growth of molecular fragments to optimize interactions within a binding site.
Protein-Ligand Binding Studies with Spirocyclic Analogs
Potential in Materials Science and Nanotechnology (Academic/Theoretical)
While the primary research focus for this compound and its analogs has been in medicinal chemistry, the inherent structural properties of the spiro[3.3]heptane core suggest theoretical potential in materials science. The rigidity and well-defined 3D geometry that are advantageous for receptor binding are also desirable traits for the construction of advanced materials. mdpi.com
Spiro-conjugation has been used to create charge-transport materials that combine the high morphological stability of polymers with the high charge mobility of small molecules. mdpi.com In the field of conjugated polymers for optoelectronics, the introduction of spirocycles has been shown to control the thin-film microstructure, enhance stability, and improve emission properties. researchgate.net
Furthermore, rigid organic molecules are of great interest as "linkers" or "struts" in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs). researchgate.net The rigidity of the linker is crucial for creating a stable and predictable framework structure. researchgate.net A linker derived from this compound could theoretically be used to synthesize novel MOFs. The spirocyclic core would provide a rigid, non-planar building block, potentially leading to frameworks with unique pore geometries and properties for applications in gas storage, separation, or catalysis.
Future Prospects and Untapped Research Avenues for this compound Research
The exploration of this compound and its derivatives is still in its early stages, with numerous research avenues yet to be explored.
Broadening Biological Targets: While analogs have shown promise in targeting kinases and GPCRs, a systematic screening of this compound against a wider range of biological targets, including other enzyme classes, ion channels, and nuclear receptors, could uncover new therapeutic applications.
Systematic SAR Studies: The development of efficient synthetic routes to a diverse library of derivatives is crucial. univ.kiev.ua This would enable comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.
Exploration in Materials Science: The theoretical potential of this scaffold in materials science warrants practical investigation. Synthesizing polymers and MOFs incorporating the this compound motif and characterizing their physical and chemical properties would be a novel research direction.
Advanced Conjugates: The carboxylic acid functional group provides a convenient handle for conjugation. Its use as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) or other chemical biology tools could be a fruitful area of investigation, leveraging its defined 3D structure to control the orientation of linked molecules.
Q & A
Q. What are the recommended safety precautions when handling 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid in laboratory settings?
- Methodological Answer : Based on analogous spiro-oxa compounds (e.g., 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid), strict safety protocols are advised:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved masks) if handling powders to avoid inhalation .
- Engineering Controls : Conduct experiments in a fume hood to minimize vapor exposure .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers), though specific incompatibilities require further testing .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural elucidation should combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the spirocyclic ring and acetic acid moiety. Compare shifts with similar oxaspiro compounds (e.g., shifts for spiro[3.3]heptane derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) and fragmentation patterns.
- X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation of the spirocyclic geometry .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Stability data for analogous compounds suggest:
- Temperature : Store at 2–8°C for long-term stability, as elevated temperatures may accelerate decomposition .
- Light Sensitivity : Protect from UV light to prevent photodegradation; use amber glass containers .
- Decomposition Products : Thermal degradation may release CO, CO, and nitrogen oxides (NO), necessitating inert atmosphere handling in thermal studies .
Advanced Research Questions
Q. How should researchers address discrepancies in toxicity data between different sources for this compound?
- Methodological Answer : Discrepancies in SDS entries (e.g., conflicting acute toxicity classifications) require a tiered approach:
- Literature Review : Cross-reference data from peer-reviewed journals and regulatory databases (e.g., PubChem, EPA) .
- Precautionary Principle : Assume the highest hazard level reported (e.g., H302 for oral toxicity) until in vitro assays (e.g., MTT cytotoxicity) clarify risks .
- In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., LD) based on structural analogs .
Q. What methodologies are recommended for analyzing the degradation products of this compound under varying conditions?
- Methodological Answer : Degradation pathways can be mapped via:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions. Monitor using HPLC-MS to identify breakdown products (e.g., ring-opening derivatives) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile decomposition products (e.g., CO, NO) during pyrolysis .
- Stability-Indicating Assays : Validate HPLC methods to quantify intact compound vs. degradants .
Q. How can the reactivity of the oxaspiro ring system in this compound be leveraged in synthetic applications?
- Methodological Answer : The strained spirocyclic ring may enable unique reactions:
- Ring-Opening Functionalization : React with nucleophiles (e.g., Grignard reagents) to generate bicyclic ethers or lactones. Monitor regioselectivity via -NMR .
- Photochemical Reactions : UV irradiation could induce [2+2] cycloadditions with alkenes, exploiting ring strain for bond formation .
- Catalytic Applications : Use the acetic acid moiety to anchor metal catalysts (e.g., Pd) for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
